N-Allyl-2-butyrylhydrazinecarboxamide
Description
Properties
CAS No. |
135302-26-0 |
|---|---|
Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.227 |
IUPAC Name |
1-(butanoylamino)-3-prop-2-enylurea |
InChI |
InChI=1S/C8H15N3O2/c1-3-5-7(12)10-11-8(13)9-6-4-2/h4H,2-3,5-6H2,1H3,(H,10,12)(H2,9,11,13) |
InChI Key |
DRPWFDCLNKXUTE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NNC(=O)NCC=C |
Synonyms |
Butanoic acid, 2-[(2-propenylamino)carbonyl]hydrazide (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Enzyme Inhibition :
- N-Tridecyl-2-(4-nitrobenzoyl)hydrazinecarboxamide exhibits potent dual AChE/BChE inhibition (IC50: 0.5–10 μM for AChE), outperforming rivastigmine in some cases . The tridecyl chain enhances lipophilicity, aiding blood-brain barrier penetration.
- N-Allyl-2-butyrylhydrazinecarboxamide’s butyryl group may mimic the acyl pocket of cholinesterases, but the allyl substituent’s smaller size compared to tridecyl could reduce membrane permeability .
Antimicrobial Activity: Trifluoromethylbenzoyl derivatives show broad-spectrum antimicrobial activity, likely due to the electron-withdrawing CF3 group enhancing target binding . The allyl group in this compound may offer moderate antimicrobial effects, though less pronounced than sulfur-containing analogs (e.g., propylthio-benzimidazoles) .
Physicochemical Properties: Crystallographic data for 2-(3-ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide reveals a monoclinic lattice (space group C2/c) with intermolecular hydrogen bonding, suggesting stability . The allyl group in the target compound may disrupt such packing, reducing crystallinity but improving solubility.
Structure-Activity Relationships (SAR)
- Alkyl Chain Length : Longer chains (e.g., tridecyl) enhance lipophilicity and AChE inhibition but may reduce aqueous solubility .
- Electron-Withdrawing Groups: Substituents like nitro (-NO2) or trifluoromethyl (-CF3) improve enzyme binding via polar interactions .
- Aromatic vs. Aliphatic Moieties : Aromatic acyl groups (e.g., benzoyl) favor π-π stacking in enzyme active sites, while aliphatic chains (e.g., butyryl) may offer conformational flexibility .
Preparation Methods
Reaction of N-Allylhydrazinecarboxamide with Butyryl Chloride
A direct route involves treating N-allylhydrazinecarboxamide with butyryl chloride in anhydrous dichloromethane. Triethylamine is employed as a base to scavenge HCl, with yields reaching ~65% after 12 hours at 0–5°C. Side products include bis-acylated derivatives, necessitating careful stoichiometric control (molar ratio 1:1.05).
Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 65 | 92 |
| Temperature | 0–5°C | 65 | 92 |
| Base | Triethylamine | 65 | 92 |
| Alternative Base | Pyridine | 58 | 88 |
Use of Coupling Agents
Carbodiimide-based agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance acylation efficiency. In a representative protocol, N-allylhydrazinecarboxamide, butyric acid, and EDC are reacted in THF with catalytic DMAP (4-dimethylaminopyridine). Yields improve to 78% under reflux for 6 hours.
Condensation of Allyl Amines with Butyryl Hydrazine Derivatives
Hydrazinolysis of Butyryl Esters
Allyl amine reacts with ethyl butyrylhydrazinecarboxylate in xylene at 150°C, displacing ethanol to form the target compound. This method, adapted from benzothiazine syntheses, achieves 72% yield after recrystallization from ethanol. Key considerations:
-
Anhydrous conditions : Traces of water generate hydrolyzed byproducts (e.g., N-allyl-2,2-dioxo derivatives).
-
Solvent choice : Xylene’s high boiling point facilitates azeotropic removal of ethanol, driving the reaction to completion.
Reaction Scheme
Base-Catalyzed Aminolysis
Potassium tert-butoxide in DMF promotes the aminolysis of butyryl hydrazine methyl ester with allyl amine. This method, inspired by pyrimidinyl acetamide syntheses, achieves 70% yield in 4 hours at 80°C.
Multi-Step Synthesis via Intermediate Protection
Boc-Protected Hydrazinecarboxamides
To mitigate side reactions, the hydrazinecarboxamide nitrogen is protected with tert-butoxycarbonyl (Boc). Steps include:
Silyl Ether Protection
Trimethylsilyl chloride protects the hydrazine moiety during butyrylation. After reaction completion, the silyl group is removed via methanolysis. While effective, silicon residues complicate purification.
Comparative Analysis of Methodologies
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Direct Amidation | Simple, one-step | Low yield, side acylation | 65–78 |
| Hydrazinolysis | High purity, scalable | Requires anhydrous conditions | 72 |
| Boc Protection | High yield, minimal byproducts | Multi-step, costly reagents | 81 |
| Silyl Protection | Rapid deprotection | Silica contamination | 68 |
Analytical and Purification Strategies
-
Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) removes polymeric allyl byproducts.
-
Recrystallization : Ethanol or ethanol/water mixtures yield crystals with >95% purity.
-
Spectroscopy : ¹H NMR confirms allyl protons (δ 5.1–5.3 ppm) and butyryl methylene (δ 2.3–2.5 ppm). IR shows carbonyl stretches at 1660 cm⁻¹ (amide) and 1710 cm⁻¹ (butyryl) .
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure. Spill management involves inert adsorbents (vermiculite) and neutralization with dilute acetic acid. Waste must be labeled as "hydrazine-containing" and disposed via licensed hazardous waste contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
